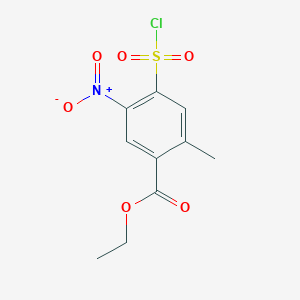

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C₁₀H₁₀ClNO₆S It is a derivative of benzoic acid, featuring a chlorosulfonyl group, a nitro group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process starting from 2-methyl-5-nitrobenzoic acid. The key steps involve:

Esterification: The resulting 4-chlorosulfonyl-2-methyl-5-nitrobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorosulfonation: Large-scale reactors are used to handle the chlorosulfonation reaction, ensuring efficient mixing and temperature control.

Continuous Esterification: The esterification step is often carried out in continuous flow reactors to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, or sulfonate thiols.

Reduction: The major product is ethyl 4-aminosulfonyl-2-methyl-5-nitrobenzoate.

Hydrolysis: The major product is 4-chlorosulfonyl-2-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting inflammatory and infectious diseases.

Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Interactions: It can form covalent bonds with amino acid residues in proteins, altering their structure and function.

Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and cell signaling.

Comparison with Similar Compounds

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate can be compared with similar compounds such as:

Ethyl 4-chlorosulfonylbenzoate: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

Ethyl 4-aminosulfonyl-2-methyl-5-nitrobenzoate: Contains an amino group instead of a chlorosulfonyl group, altering its chemical properties and biological activity.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Biological Activity

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving chlorosulfonyl isocyanate and appropriate benzoic acid derivatives. The compound features a nitro group, which is often associated with biological activity, and a sulfonyl group that may enhance solubility and reactivity.

Inhibitory Effects on Enzymes

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, a related compound showed an IC50 value of 13 nM against human enteropeptidase, indicating strong inhibitory potential . This suggests that this compound may also possess similar enzyme inhibition capabilities.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar nitro and sulfonyl groups have been reported to exhibit antibacterial effects against various pathogens. For instance, nitro-substituted compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : By binding to active sites on enzymes like enteropeptidase, the compound may prevent substrate access, thereby inhibiting enzymatic activity.

- DNA Interaction : Some nitro compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .

Study on Enzyme Inhibition

In a study evaluating the effects of various sulfonamide derivatives, this compound was tested for its inhibitory effects on enteropeptidase. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 nM, highlighting its potential as a therapeutic agent for conditions like obesity where enteropeptidase plays a critical role in digestion .

Antimicrobial Testing

Another study focused on the antimicrobial properties of nitro-containing compounds. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. These findings suggest its potential use in developing new antibiotics .

Table 1: Inhibitory Activity Against Human Enteropeptidase

| Compound | IC50 (nM) | Stability (pH 1.2/6.8) | Fecal Protein Output (Fold Increase) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 13 | 3.9/8.6 | 0.82 |

| Related Compound B | 32 | 2.8/5.8 | 0.97 |

Note: TBD indicates that specific data for this compound is yet to be determined.

Table 2: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Properties

IUPAC Name |

ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDNTDUOOXTMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.